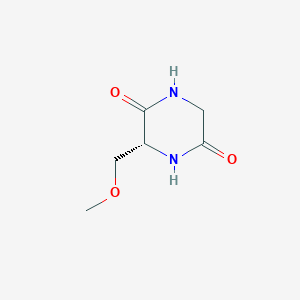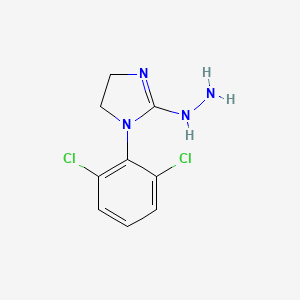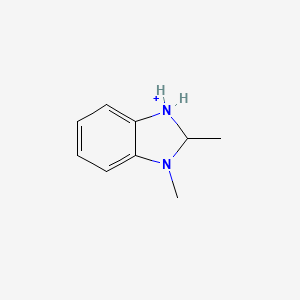
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound is part of the benzoxathiin family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the cyclization of o-mercaptophenols with electrophiles. For example, the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of sodium methoxide as a strong base can yield the desired benzoxathiin derivative . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate have also been used in similar cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxathiin derivatives .
Scientific Research Applications
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, antioxidant, and serotonin (5-HT2C) inhibitor.
Agrochemicals: It has applications as an artificial sweetener and estrogenic agent.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a serotonin (5-HT2C) inhibitor, the compound binds to the serotonin receptor, blocking its activity and modulating neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzoxathiin-5,7-diol, 2,3-dihydro-2-(4-methoxyphenyl)
- 1,4-Benzoxathiin-5,7-diol, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-
- 1,2-Benzenediol, 4-(2,3-dihydro-5,7-dimethoxy-1,4-benzoxathiin-2-yl)-
Uniqueness
1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to its specific substitution pattern and the presence of a methoxy group on the phenyl ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzoxathiin derivatives .
Properties
CAS No. |
865541-21-5 |
|---|---|
Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-6-ol |
InChI |
InChI=1S/C15H14O3S/c1-17-12-5-2-10(3-6-12)14-9-19-15-8-11(16)4-7-13(15)18-14/h2-8,14,16H,9H2,1H3 |
InChI Key |
KZRGNJIQINIJRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

![9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene](/img/structure/B12532036.png)


![2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532064.png)
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)


![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)

![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)

